molecular formula C10H13N7S2 B2676711 4-allyl-3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 780821-87-6

4-allyl-3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No. B2676711
CAS RN: 780821-87-6
M. Wt: 295.38
InChI Key: IXQLIRAURKOHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-1H-1,2,4-triazole-5(4H)-thione is a useful research compound. Its molecular formula is C10H13N7S2 and its molecular weight is 295.38. The purity is usually 95%.
BenchChem offers high-quality 4-allyl-3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-1H-1,2,4-triazole-5(4H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-allyl-3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-1H-1,2,4-triazole-5(4H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

One study focused on the synthesis and characterization of novel compounds through the cyclization of 4-allyl-1-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-pyrimidinylcarbonyl)thiosemicarbazide, leading to the creation of new heterocyclic systems (Myakushkene & Vainilavichyus, 1999). Another study explored the cyclization reactions of certain semicarbazides in basic mediums, resulting in derivatives with potential applications in pharmaceutical chemistry (Mekuskiene & Vainilavicius, 2006).

Molecular Structure and Theoretical Characterization

The molecular geometry, vibrational frequencies, and chemical shift values of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, were determined using spectroscopy and X-ray diffraction, complemented by density functional theory (DFT) and Hartree-Fock (HF) calculations. This comprehensive analysis provided insights into the compound's conformational flexibility and electronic structure (Cansiz et al., 2012).

Antimicrobial and Anticancer Activities

Research into the structural elucidation and antimicrobial evaluation of novel triazolopyrimidines and triazolopyrimidinones derived from similar chemical backbones has been conducted. These studies highlight the potential of such compounds in developing new antimicrobial agents with varying degrees of activity (Gomha et al., 2018). Additionally, certain derivatives have been evaluated for their effects on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids, identifying compounds with promising cytotoxic profiles against various cancer cell lines (Šermukšnytė et al., 2022).

properties

IUPAC Name

3-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N7S2/c1-2-3-17-8(15-16-10(17)18)5-19-9-13-6(11)4-7(12)14-9/h2,4H,1,3,5H2,(H,16,18)(H4,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQLIRAURKOHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-1H-1,2,4-triazole-5(4H)-thione

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